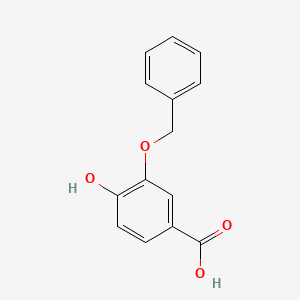

3-(苯甲氧基)-4-羟基苯甲酸

描述

3-(Benzyloxy)-4-hydroxybenzoic acid is a chemical compound. It is used as a pharmaceutical intermediate . It is also known as 3-Benzyloxybenzeneboronic acid or 3-Phenylmethyloxyphenylboronic acid .

Synthesis Analysis

The primary method for the synthesis of boronic acids, such as 3-(Benzyloxy)-4-hydroxybenzoic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester . It has been synthesized by the benzylation of 4-hydroxy-3-methoxyphenylacetic acid .

Molecular Structure Analysis

The molecular formula of 3-(Benzyloxy)-4-hydroxybenzoic acid is C14H12O3 . The molecular weight is 228.24 .

Chemical Reactions Analysis

3-(Benzyloxy)-4-hydroxybenzoic acid can be used as a reactant for Microwave Suzuki-Miyaura coupling . The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Benzyloxy)-4-hydroxybenzoic acid include a melting point range of 133 - 137 °C . It is insoluble in water .

科学研究应用

水解和代谢

对羟基苯甲酸酯(对羟基苯甲酸的酯)在人和动物的皮肤中发生水解,产生对羟基苯甲酸作为代谢物。这个过程是由羧酸酯酶促进的,突出了这些化合物在皮肤暴露后经历的代谢途径。人和迷你猪皮肤代谢之间的比较表明迷你猪适合作为评估对羟基苯甲酸的皮肤吸收和水解的模型 (Jewell 等,2007)。

合成和表征

涉及线性和支链聚(3-羟基苯甲酸酯) 的新型聚合物合成展示了 3-羟基苯甲酸衍生物在创造具有特定物理性质(如溶解性和结晶性)的材料中的多功能性 (Kricheldorf 等,1982)。此外,已经合成了 3-羟基苯甲酸的新型酯/杂化衍生物,显示出潜在的抗菌活性,突出了它们在开发新的化学治疗剂中的相关性 (Satpute 等,2018)。

分子相互作用和应用

对细菌中 3-羟基苯甲酸酯的厌氧代谢的研究,如 Thauera aromatica,阐明了微生物利用的生化途径来降解环境污染物,为生物修复策略提供了见解 (Laempe 等,2001)。此外,关于使用离子液体进行分子印迹聚合物的研究,用于从环境中去除对羟基苯甲酸(对羟基苯甲酸的代谢物),展示了减轻新兴污染物影响的创新方法 (Das 等,2021)。

环境影响和降解

使用紫外光和过氧化氢研究对羟基苯甲酸酯(包括苯甲酸苄酯和对羟基苯甲酸衍生物)在水生环境中的光降解,提供了这些化合物在自然界中的归宿和转化的关键数据,为水处理和环境保护措施提供信息 (Gmurek 等,2015)。

安全和危害

作用机制

Target of Action

Benzylic compounds are known to undergo reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which in this case is the benzene ring .

Mode of Action

The mode of action of 3-(Benzyloxy)-4-hydroxybenzoic acid is likely to involve interactions at the benzylic position. Reactions at this position can include free radical bromination, nucleophilic substitution, and oxidation . The compound may undergo a reaction where a hydrogen atom at the benzylic position is removed, a process that can be resonance stabilized .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical pathways, including those involving reactions at the benzylic position .

Result of Action

The compound’s interactions at the benzylic position could potentially lead to various molecular and cellular changes .

属性

IUPAC Name |

4-hydroxy-3-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFZIBGGMNFCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2926308.png)

![N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2926311.png)

![5-(furan-2-yl)-7-methoxy-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2926312.png)

![1-Oxaspiro[4.5]dec-3-ylamine hydrochloride](/img/structure/B2926317.png)

![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2926318.png)

![[2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2926321.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2926324.png)

![5-(pyridin-4-yl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B2926327.png)

![2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N-(4-fluorophenyl)acetamide](/img/structure/B2926329.png)